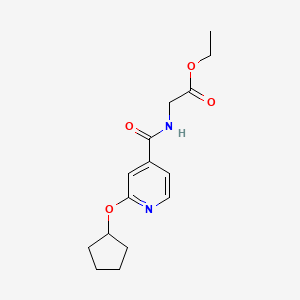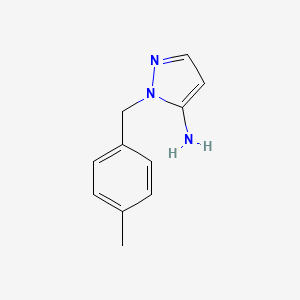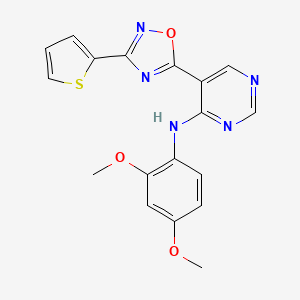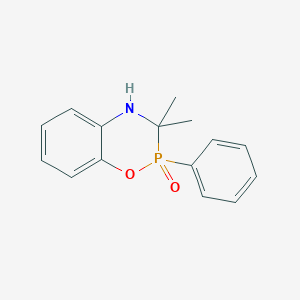
3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2lambda~5~-benzoxazaphosphinin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ~5~-benzoxazaphosphinin-2-one, is a member of the benzoxazaphosphinin ring system, which is a class of heterocyclic phosphorus-containing compounds. These compounds are of interest due to their unique structural features and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related benzoxazaphosphinin compounds typically involves the reaction of amino alcohols with phosgene derivatives in the presence of a base, such as Na2CO3, as described in the synthesis of 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones . Another approach includes the reaction of chloro-substituted oxazaphosphorinanones with siloxanes or silazanes to form various phosphoryl and thiophosphoryl compounds, as seen in the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ5-oxaphosphol-4-yl)phosphonate . These methods highlight the versatility of phosphorus chemistry in constructing complex ring systems.
Molecular Structure Analysis
The molecular structure of benzoxazaphosphinin derivatives has been elucidated using X-ray crystallography, which reveals the planarity of the heterocyclic rings and the orientation of substituents. For example, in the case of 3-(6-methyl-2-pyridyl)-2-phenyl-3,4-dihydro-1,3,2-benzoxazaphosphinine 2-oxide, the oxazaphosphinine ring adopts a boat conformation, and the substituents are oriented at specific angles to the benzene ring, which could influence the compound's reactivity and interactions .
Chemical Reactions Analysis
The reactivity of benzoxazaphosphinin compounds in acidic or basic media has been explored, indicating that these compounds can undergo various transformations under different conditions . Additionally, the substitution reactions, such as the replacement of chlorine atoms with different amino groups, have been used to synthesize oxazaphosphorinanones with diverse functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazaphosphinin derivatives are influenced by their molecular structure. The presence of intra- and intermolecular hydrogen bonds, as well as C—H⋯O interactions, can affect the stability and solubility of these compounds. For instance, the phosphoryl O atom in 3-(6-methyl-2-pyridyl)-2-phenyl-3,4-dihydro-1,3,2-benzoxazaphosphinine 2-oxide participates in intermolecular interactions that stabilize the crystal structure . The synthesis of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole also demonstrates the importance of intermolecular contacts in the solid-state structure of these compounds .
Relevant Case Studies
Case studies involving benzoxazaphosphinin derivatives often focus on their potential biological activity. For example, a series of benzooxazaphosphininyl methanol derivatives were synthesized and found to exhibit bioactivity against sugarcane smut, a plant disease. These compounds also showed environmental degradation into nontoxic phosphate residues, highlighting their dual role as antipathogens and potential plant nutrients .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various methods. For example, a stable dimethyl derivative was obtained from dibenzoylacetylene and 1-methylimidazole-2-thiol reactions (Alizadeh & Yavari, 2005). Another method involved cyclization reactions of specific precursors with phosphorus dichlorides (Ali, Assiri, & Yahia, 2019).
Structural Characterization : The compound and its derivatives have been characterized through various techniques. For instance, the six-membered 1,3,2-oxazaphosphinine ring in a related compound adopts a boat conformation, as observed in crystallography studies (Babu et al., 2009).
Chemical Properties and Reactions
Reaction Pathways : The compound exhibits various reaction pathways. For example, the curing reaction of 3-aryl substituted benzoxazine was investigated using a model compound related to 3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ
5-benzoxazaphosphinin-2-one (Hayakawa et al., 2000).Bioactivity : Some derivatives show promising bioactivity, such as antibacterial activities against various strains. A study synthesized and evaluated certain Schiff bases derived from a related compound for their antibacterial properties (Asiri & Khan, 2010).
Applications in Material Science and Agriculture
Material Science : In material science, derivatives of this compound have been synthesized and shown to have applications in various areas. For instance, a study synthesized benzooxazaphosphininyl methanol derivatives, which demonstrated a lethal effect on sugarcane smut and acted as plant nutrients (Kiran et al., 2007).
Agricultural Use : Some synthesized compounds based on this chemical structure exhibited bioactivity on crops. For example, derivatives were tested for their effect on sugarcane smut, showing both antipathogenic properties and potential as plant nutrients (Kiran et al., 2007).
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-phenyl-4H-1,4,2λ5-benzoxazaphosphinine 2-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO2P/c1-15(2)16-13-10-6-7-11-14(13)18-19(15,17)12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRCAOWKXISOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2OP1(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

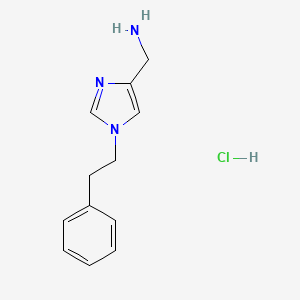
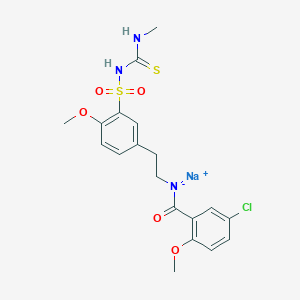
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)

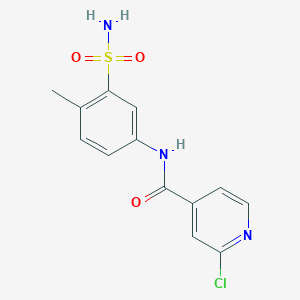
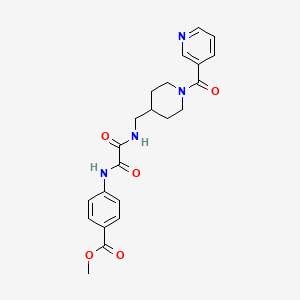
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3001699.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3001700.png)
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)
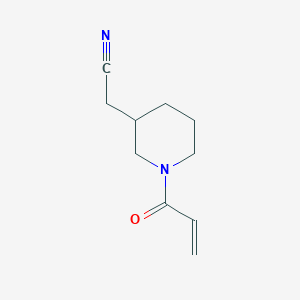
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3001709.png)
